4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide: is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a sulfonamide group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group One common synthetic route is the reaction of 2-fluorobenzaldehyde with methylamine to form the corresponding imine, followed by reduction to produce the corresponding amine
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form the corresponding fluorophenol.
Reduction: : The sulfonamide group can be reduced to form the corresponding amine.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Amine derivatives.
Substitution: : Alkylated or aminated piperidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Applications in material science and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the sulfonamide group. Similar compounds may include other sulfonamide derivatives or fluorinated organic molecules. the combination of these features in this particular compound sets it apart and may confer unique properties and applications.
List of Similar Compounds
4-Fluorophenyl methyl sulfone
N,N-Dimethylpiperidine-1-sulfonamide
2-Fluorobenzaldehyde derivatives
Sulfonamide derivatives
Properties
IUPAC Name |
4-[[(2-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDPKRVDMISIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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